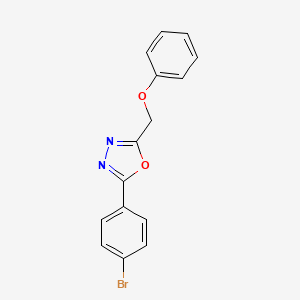
2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a phenoxymethyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), while reducing agents might include sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products may include oxidized or reduced forms of the oxadiazole ring.
Coupling Reactions: Products are typically more complex molecules formed by the coupling of the oxadiazole with other aromatic or aliphatic groups.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl and phenoxymethyl groups can further influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-5-(phenoxymethyl)-1,3,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(4-Chlorophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, potentially altering its electronic properties and reactivity.
2-(4-Methylphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole: The methyl group can influence the compound’s hydrophobicity and steric interactions.
Uniqueness
2-(4-Bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological applications. Additionally, the combination of the bromophenyl and phenoxymethyl groups provides a distinct electronic and steric environment, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H11BrN2O2 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-8-6-11(7-9-12)15-18-17-14(20-15)10-19-13-4-2-1-3-5-13/h1-9H,10H2 |
Clé InChI |
JFJXZNBPGKNAOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


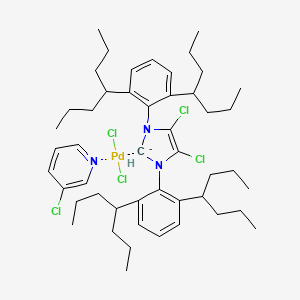

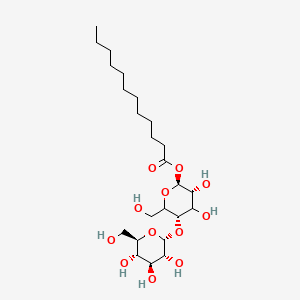
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
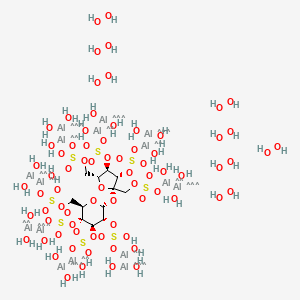

![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
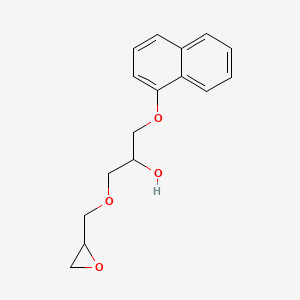
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
